molecular formula C8H15NO B6234625 2-azaspiro[4.4]nonan-4-ol CAS No. 1781297-17-3

2-azaspiro[4.4]nonan-4-ol

Cat. No.: B6234625
CAS No.: 1781297-17-3
M. Wt: 141.2
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Description

2-Azaspiro[4.4]nonan-4-ol (CAS 1781297-17-3) is a spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a spiro-fused ring system with both nitrogen and oxygen functional groups, making it a versatile and valuable scaffold for constructing more complex molecules . Its molecular formula is C8H15NO, and it has a molecular weight of 141.21 g/mol . As a spirocyclic scaffold, it serves as a key synthetic intermediate for researchers working in areas such as library development and the exploration of new chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1781297-17-3

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Nitroalkene Precursors

A foundational approach involves the cyclization of nitroalkene derivatives. In one protocol, nitroaldehyde intermediates are treated with ethylene glycol under acid catalysis to form nitrodioxolanes, followed by reductive cleavage using Zn dust in a THF/water mixture . For example, nitrodioxolane 4b (85% yield) is reduced to nitrone 5b under controlled temperature (3–6°C), which undergoes subsequent cyclization. The resulting isoxazolidine intermediate is subjected to Zn-mediated ring opening in acidic ethanol, yielding aminoalcohol 9a with 90% efficiency . Key steps include:

  • Nitroaldehyde cyclization : TsOH-catalyzed reaction with ethylene glycol.

  • Reductive cleavage : Zn/NH₄Cl system at low temperatures to prevent side reactions.

  • Ring-opening : Zn powder in EtOH/AcOH with EDTA stabilization to prevent metal coordination .

This method prioritizes mild conditions but requires precise stoichiometric control to avoid over-reduction.

Reductive Amination and Spirocyclization

Multigram-scale syntheses leverage reductive amination for spirocycle assembly. A Thieme Connect study details the reaction of nitriles with aldehydes using BuLi and NH(i-Pr)₂ to form imines, which are reduced to amines and cyclized . For instance, treating nitrile 2 with aldehyde 1 in THF at –78°C generates a spirocyclic amine intermediate. Subsequent LAH reduction yields 2-azaspiro[4.4]nonan-4-ol analogs with 89% yield . Critical parameters include:

  • Temperature control : –78°C to prevent imine polymerization.

  • Reduction : LAH in THF at reflux for 1 hour.

  • Workup : Quenching with NaOH to isolate the product .

This method is scalable but necessitates anhydrous conditions and careful handling of pyrophoric reagents.

Photooxygenation Followed by Reduction

A photochemical route employs rose Bengal as a photosensitizer for spiroaminal formation. In a Royal Society of Chemistry procedure, furan derivatives undergo photooxygenation under O₂ atmosphere, followed by Me₂S reduction to yield hydroxylated spirocycles . For example, irradiating 3-(furan-2-yl)propan-1-ol with benzylamine and TFA produces 6-benzyl-1-oxa-6-azaspiro[4.4]nonan-7-one, which is reduced to the target alcohol . Advantages include:

  • Green chemistry : Use of O₂ as an oxidant.

  • Rapid reaction : Completion within 8 minutes under irradiation.

  • Mild reduction : Me₂S avoids harsh conditions .

This method is ideal for lab-scale synthesis but requires specialized equipment for light irradiation.

Industrial-Scale Synthesis Approaches

EvitaChem highlights intramolecular cyclization as a cornerstone for industrial production. Continuous flow reactors and heterogeneous catalysts (e.g., Cu-NH₃ complexes) enhance throughput. One protocol involves cyclizing 1-oxa-4-azaspiro[4.4]nonane derivatives with isopropyl groups under high-pressure conditions, achieving >90% conversion. Key industrial considerations:

  • Catalyst recycling : Minimizes waste.

  • Process intensification : Flow chemistry reduces reaction times.

  • Purity control : In-line HPLC monitoring ensures ≥97% purity.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Scale Key Advantage
Nitroalkene Cyclization85–90%TsOH, Zn/NH₄ClLab-scaleMild temperatures
Reductive Amination89%BuLi, LAH, –78°CMultigramScalability
Photooxygenation75–80%Light, O₂, Me₂SLab-scaleRapid, green chemistry
Industrial Cyclization>90%Flow reactor, Cu-NH₃Pilot plantHigh throughput

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[4.4]nonan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Azaspiro[4.4]nonan-4-ol has been investigated for its potential therapeutic properties:

  • Anticonvulsant Activity: A study demonstrated that derivatives of this compound exhibited anticonvulsant effects in animal models, particularly showing efficacy in the maximal electroshock (MES) test at doses of 100 mg/kg .

Biological Studies

Research has highlighted its interactions with biological molecules:

  • Nitroxide Form Stability: The stable nitroxide form of this compound makes it suitable as a probe in electron paramagnetic resonance (EPR) studies. This capability helps elucidate molecular dynamics and interactions within biological systems .

Material Science

The compound's unique structure allows it to be utilized in developing new materials:

  • Polymer Chemistry: Its spirocyclic nature contributes to the design of novel polymers with enhanced mechanical properties.

Case Studies

  • Anticonvulsant Research:
    In a study evaluating the anticonvulsant activity of various spirosuccinimides, including derivatives of this compound, significant anticonvulsant activity was observed with specific structural modifications leading to enhanced efficacy .
  • EPR Studies:
    The compound's stable nitroxide form has been effectively used in EPR studies to investigate the dynamics of biomolecules, providing insights into their interactions and mechanisms of action within cellular environments .

Mechanism of Action

The mechanism of action of 2-azaspiro[4.4]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s spiro-ring configuration allows it to bind to various enzymes and receptors, influencing their activity. This binding can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

Key structural differences among spirocyclic analogues include ring size, substituent positions, and heteroatom placement.

Compound Spiro System Substituents Key Features Reference
2-Azaspiro[4.4]nonan-4-ol [4.4] (5+5 rings) -OH at C4 Rigid bicyclic structure; hydroxyl group enhances polarity and H-bonding
2-Azaspiro[4.5]decan-1,3-dione [4.5] (5+6 rings) -CO groups at C1 and C3 Increased lipophilicity; anticonvulsant activity in MES/sc. Met tests
1-Thia-4-azaspiro[4.4]nonan-3-one [4.4] -S- at C1, -CO at C3 Sulfur substitution alters electronic properties; antifungal activity noted
2-Azaspiro[5.5]undecan-7-ol [5.5] (6+6 rings) -OH at C7 Larger spiro system; diastereomers confirmed via X-ray crystallography

Key Observations :

  • Smaller spiro systems ([4.4]) favor rigidity and receptor binding, while larger systems ([4.5], [5.5]) may enhance metabolic stability .
  • Electron-withdrawing groups (e.g., -CO, -S-) modulate bioactivity by altering lipophilicity and target interactions .

Pharmacological Activity

Anticonvulsant Activity:
Compound MES Test ED₅₀ (mg/kg) sc. Met Test ED₅₀ (mg/kg) Neurotoxicity (30 mg/kg) Reference
2-Azaspiro[4.4]nonane-1,3-dione derivatives 23–211 15–80 Low to moderate
2-Azaspiro[4.5]decan-1,3-dione derivatives 205 45–94 Moderate
Valproate (control) 211 300 High

Key Findings :

  • N-[(4-Arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane show superior potency in sc. Met tests (ED₅₀ = 15–80 mg/kg), attributed to 5-HT₁A/5-HT₂A receptor modulation .
  • Introduction of aromatic substituents (e.g., 3-trifluoromethylphenyl) enhances anticonvulsant activity (e.g., ED₅₀ = 23 mg/kg for compound 2h) .

Physicochemical Properties

Compound logP Melting Point (°C) Solubility (PBS) Reference
This compound 0.51 160–165 Moderate
2-Azaspiro[4.5]decan-1,3-dione 1.2 180–240 Low
1-Thia-4-azaspiro[4.4]nonan-3-one 1.8 236–238 Poor

Key Trends :

  • Hydroxyl groups improve aqueous solubility but reduce membrane permeability .
  • Higher logP values correlate with increased CNS penetration but also neurotoxicity risks .

Q & A

Q. What are the key synthetic methodologies for 2-azaspiro[4.4]nonan-4-ol derivatives?

The synthesis of this compound derivatives often employs phosphine-catalyzed [3+2] cycloaddition reactions. For example, tri-n-butylphosphine has been used to annulate thioamides with 2-alkynoates, yielding spirocyclic products with high regioselectivity . Other routes include asymmetric catalytic reactions between alkenes and aldehydes, as demonstrated in the synthesis of (3R,4S)-3-(Prop-1-en-2-yl)-1-tosyl-1-azaspiro[4.4]nonan-4-ol (83% purity), which leverages chiral induction for stereochemical control .

Q. How are this compound derivatives characterized structurally?

Structural elucidation relies on NMR (¹H and ¹³C), HRMS, and optical rotation measurements. For instance, (7R,8S)-7-(prop-1-en-2-yl)-5-tosyl-5-azaspiro[3.4]octan-8-ol was confirmed via [α]D²⁵ values and spectral data, with purity assessed by chromatographic methods (81% purity) . X-ray crystallography is also critical for resolving stereochemical ambiguities, as seen in the comparison of active and inactive anticonvulsant analogs .

Q. What are the primary biological applications of this compound derivatives?

These compounds are explored as bioactive molecules in neuroscience and oncology. For example, N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione derivatives exhibit anticonvulsant activity in maximal electroshock (MES) models, with protective indices (TD₅₀/ED₅₀) exceeding 4.5 . Additionally, substituted benzyloxy analogs (e.g., 2',4'-dichloro and 4'-trifluoromethyl derivatives) show enhanced potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for therapeutic use?

SAR analysis employs computational tools (e.g., semiempirical methods, CLOGP) and experimental fragment-based approaches. For anticonvulsants, substituents like halogens (Cl, Br, F) on the benzyloxy group enhance activity by modulating lipophilicity and binding affinity . Topliss and Craig plot analyses further guide substituent selection, balancing electronic and steric effects .

Q. What computational methods are used to predict reaction intermediates in this compound synthesis?

Ab initio molecular orbital calculations (e.g., HF/3-21G and MP2/6-311G levels) model geometric intermediates, such as phenoxenium cations in ring-closure reactions. These studies rationalize experimental outcomes, as seen in the selective formation of N-prenyl derivatives with methylated allyl groups .

Q. How do stereochemical variations impact biological activity?

Inactive analogs like N-benzyl-2-azaspiro[4.4]nonane-1,3-dione lack the benzyloxy substituent critical for anticonvulsant activity, highlighting the role of hydrogen bonding and π-π interactions in target engagement . Chiral resolution via asymmetric synthesis (e.g., using tosyl groups) ensures enantiopure products with defined pharmacological profiles .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies in activity may arise from impurities (e.g., 81–83% purity in synthesized compounds) or assay variability (e.g., MES vs. subcutaneous metrazol tests). Rigorous purity validation (HPLC, HRMS) and standardized protocols (e.g., OECD guidelines) mitigate these issues. Cross-study meta-analyses and open data sharing further enhance reproducibility .

Methodological Considerations

Q. How are physicochemical parameters (e.g., logP, PSA) correlated with activity?

CLOGP analysis predicts lipophilicity, while polar surface area (PSA) estimates blood-brain barrier permeability. For anticonvulsants, optimal logP values (~2–3) balance solubility and membrane penetration. Experimental logP values (e.g., 0.508 for 1-azaspiro[4.4]nonan-2-one) guide lead optimization .

Q. What catalytic systems enable enantioselective synthesis?

Chiral phosphine catalysts (e.g., tri-n-butylphosphine) promote asymmetric [3+2] cycloadditions, achieving >80% enantiomeric excess in spirocyclic products . Transition-metal catalysts (e.g., Pd) are also used for aminoalkynylation reactions to construct bicyclic heterocycles .

Q. How are advanced derivatives (e.g., fluorinated analogs) synthesized?

Electrophilic fluorination (e.g., using Selectfluor) introduces fluorine atoms at strategic positions. For example, 2'-fluoro and 3'-fluoro benzyloxy derivatives are synthesized via nucleophilic substitution, enhancing metabolic stability and receptor affinity .

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